Aqueous Solubility Advantage: 2-(Piperidin-4-yl)ethanesulfonamide vs. Typical Piperidine Derivatives
The compound exhibits an aqueous solubility of 42 g/L . This is markedly higher than many other 4-substituted piperidine derivatives, which are often lipophilic and have significantly lower water solubility. For instance, unsubstituted piperidine has a reported solubility of approximately 100 g/L, but the addition of common hydrophobic substituents (e.g., benzyl or aryl groups) drastically reduces solubility, often to <1 g/L. The high solubility of this specific ethanesulfonamide derivative facilitates aqueous reactions and simplifies workup procedures, a key differentiator for synthetic chemists .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 42 g/L |
| Comparator Or Baseline | Other 4-substituted piperidine derivatives (e.g., 4-benzylpiperidine solubility < 0.5 g/L) |
| Quantified Difference | Target compound solubility is >80 times higher than many lipophilic piperidine analogs |
| Conditions | Standard water solubility measurement at ambient temperature |
Why This Matters
High aqueous solubility is a critical practical advantage in chemical synthesis, enabling cleaner reactions, easier purification, and more efficient scale-up compared to less soluble analogs.
